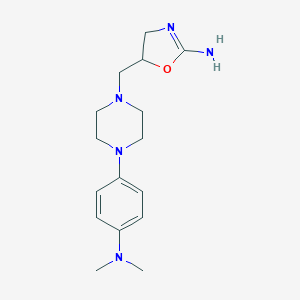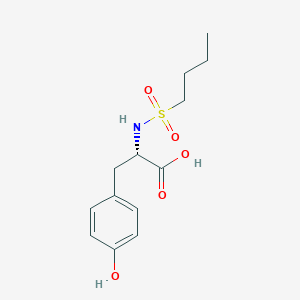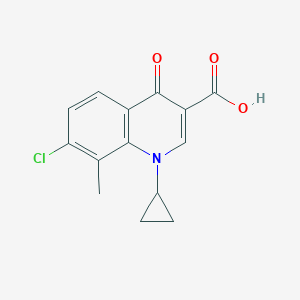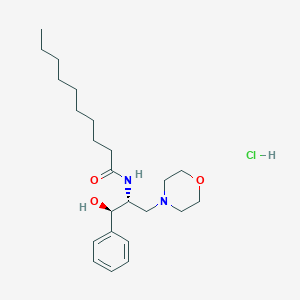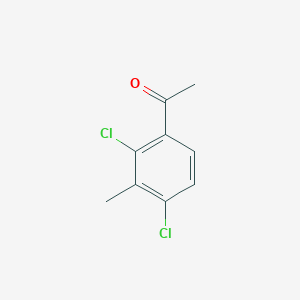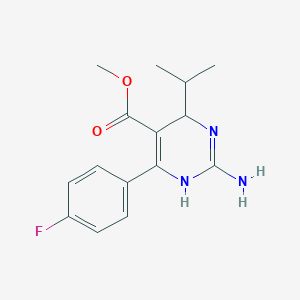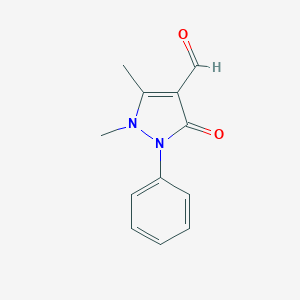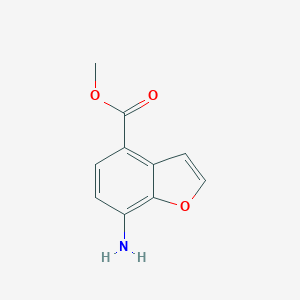
Methyl 7-aminobenzofuran-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 7-aminobenzofuran-4-carboxylate, also known as MABF, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. MABF is a heterocyclic compound that belongs to the benzofuran family and is commonly used as a building block for the synthesis of various biologically active molecules.
Mécanisme D'action
The exact mechanism of action of Methyl 7-aminobenzofuran-4-carboxylate is not fully understood. However, it is believed to exert its biological effects through the modulation of various signaling pathways and enzymes involved in cellular processes such as apoptosis, cell cycle regulation, and inflammation.
Effets Biochimiques Et Physiologiques
Methyl 7-aminobenzofuran-4-carboxylate has been reported to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Methyl 7-aminobenzofuran-4-carboxylate has also been reported to possess antiviral activity against herpes simplex virus type 1 (HSV-1) and type 2 (HSV-2) and antibacterial activity against Staphylococcus aureus and Escherichia coli. Additionally, Methyl 7-aminobenzofuran-4-carboxylate has been shown to exhibit anti-inflammatory and anticoagulant activities.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 7-aminobenzofuran-4-carboxylate has several advantages for use in lab experiments. It is readily available and can be synthesized using simple and cost-effective methods. Methyl 7-aminobenzofuran-4-carboxylate is also stable and can be stored for extended periods without degradation. However, Methyl 7-aminobenzofuran-4-carboxylate has some limitations for lab experiments. It is relatively insoluble in water, which can limit its use in aqueous-based assays. Additionally, Methyl 7-aminobenzofuran-4-carboxylate can exhibit low bioavailability and poor pharmacokinetic properties, which can limit its potential as a drug candidate.
Orientations Futures
There are several future directions for the research and development of Methyl 7-aminobenzofuran-4-carboxylate. One potential direction is the synthesis of novel derivatives of Methyl 7-aminobenzofuran-4-carboxylate with improved pharmacokinetic properties and enhanced biological activities. Another direction is the investigation of the mechanism of action of Methyl 7-aminobenzofuran-4-carboxylate and its derivatives to gain a better understanding of their biological effects. Additionally, the potential of Methyl 7-aminobenzofuran-4-carboxylate and its derivatives as drug candidates for the treatment of various diseases should be explored further.
In conclusion, Methyl 7-aminobenzofuran-4-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. Methyl 7-aminobenzofuran-4-carboxylate is a heterocyclic compound that belongs to the benzofuran family and is commonly used as a building block for the synthesis of various biologically active molecules. Methyl 7-aminobenzofuran-4-carboxylate has been extensively studied for its potential applications in drug discovery and development and has been reported to exhibit various biochemical and physiological effects. However, further research is needed to fully understand the potential of Methyl 7-aminobenzofuran-4-carboxylate and its derivatives as drug candidates for the treatment of various diseases.
Applications De Recherche Scientifique
Methyl 7-aminobenzofuran-4-carboxylate has been extensively studied for its potential applications in drug discovery and development. It has been used as a building block for the synthesis of various biologically active molecules, including anticancer, antiviral, and antibacterial agents. Methyl 7-aminobenzofuran-4-carboxylate has also been reported to exhibit anti-inflammatory and anticoagulant activities.
Propriétés
Numéro CAS |
157252-27-2 |
|---|---|
Nom du produit |
Methyl 7-aminobenzofuran-4-carboxylate |
Formule moléculaire |
C10H9NO3 |
Poids moléculaire |
191.18 g/mol |
Nom IUPAC |
methyl 7-amino-1-benzofuran-4-carboxylate |
InChI |
InChI=1S/C10H9NO3/c1-13-10(12)7-2-3-8(11)9-6(7)4-5-14-9/h2-5H,11H2,1H3 |
Clé InChI |
AXLFATUIQRTAEH-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=C2C=COC2=C(C=C1)N |
SMILES canonique |
COC(=O)C1=C2C=COC2=C(C=C1)N |
Synonymes |
4-Benzofurancarboxylicacid,7-amino-,methylester(9CI) |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

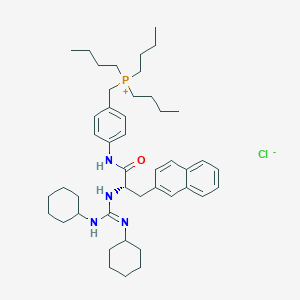
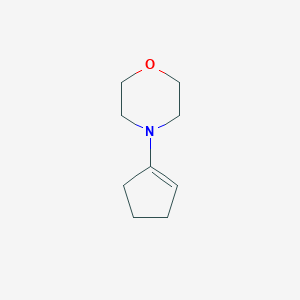
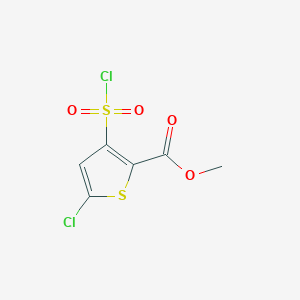
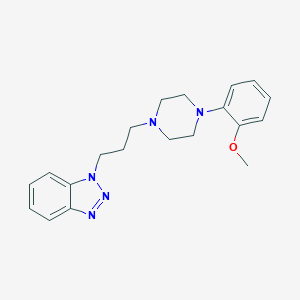
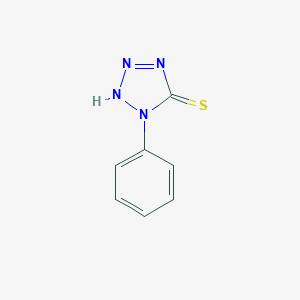
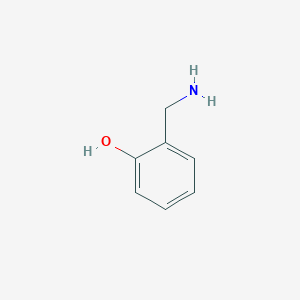
![7-[(3R)-3-Aminopyrrolidin-1-yl]-N,N-dimethyl-2,1,3-benzoxadiazole-4-sulfonamide](/img/structure/B125471.png)
